methanone CAS No. 56177-34-5](/img/structure/B14622956.png)
[2,4-Di(propan-2-yl)phenyl](phenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Di(propan-2-yl)phenylmethanone is an organic compound characterized by the presence of two isopropyl groups attached to a phenyl ring, which is further connected to a phenylmethanone moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Di(propan-2-yl)phenylmethanone typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride or anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction proceeds under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
On an industrial scale, the production of 2,4-Di(propan-2-yl)phenylmethanone may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction parameters, leading to higher yields and purity of the final product.
化学反応の分析
Types of Reactions
2,4-Di(propan-2-yl)phenylmethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Electrophilic aromatic substitution reactions can occur, where the isopropyl groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine (Br₂) in the presence of a catalyst like iron (Fe).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
Chemistry
In chemistry, 2,4-Di(propan-2-yl)phenylmethanone is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various reaction mechanisms and pathways.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme interactions and metabolic pathways. Its structural features make it a suitable candidate for probing the active sites of enzymes.
Medicine
In medicinal chemistry, 2,4-Di(propan-2-yl)phenylmethanone derivatives are investigated for their pharmacological properties. These derivatives may exhibit anti-inflammatory, analgesic, or antimicrobial activities.
Industry
In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it a valuable component in the formulation of coatings, adhesives, and polymers.
作用機序
The mechanism of action of 2,4-Di(propan-2-yl)phenylmethanone involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structural modifications. The pathways involved may include the inhibition of enzyme activity through competitive binding or the activation of signaling cascades that lead to desired biological effects.
類似化合物との比較
Similar Compounds
Benzophenone: Similar in structure but lacks the isopropyl groups.
Acetophenone: Contains a phenyl group attached to a carbonyl group but lacks additional substituents.
Dibenzoylmethane: Contains two benzoyl groups attached to a central methylene group.
Uniqueness
The presence of isopropyl groups in 2,4-Di(propan-2-yl)phenylmethanone imparts unique steric and electronic properties. These features influence its reactivity and interaction with other molecules, making it distinct from other similar compounds.
特性
CAS番号 |
56177-34-5 |
|---|---|
分子式 |
C19H22O |
分子量 |
266.4 g/mol |
IUPAC名 |
[2,4-di(propan-2-yl)phenyl]-phenylmethanone |
InChI |
InChI=1S/C19H22O/c1-13(2)16-10-11-17(18(12-16)14(3)4)19(20)15-8-6-5-7-9-15/h5-14H,1-4H3 |
InChIキー |
BIJCMXDCASBEOM-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=CC(=C(C=C1)C(=O)C2=CC=CC=C2)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


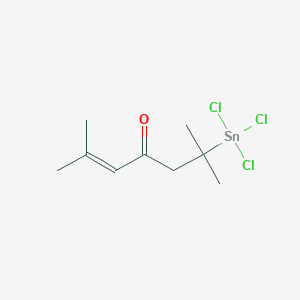
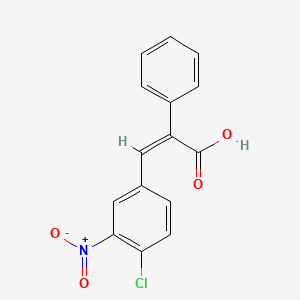
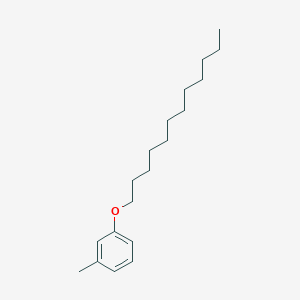
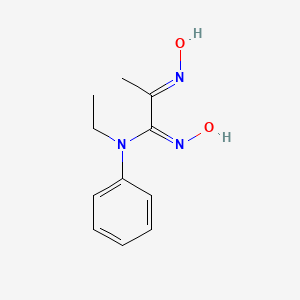
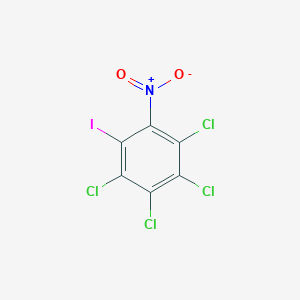

![1-[(7,7-Dichloro-3-methylhepta-2,6-dien-1-YL)oxy]-4-ethylbenzene](/img/structure/B14622927.png)

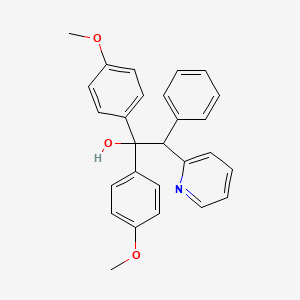

![9-chloro-3H-imidazo[4,5-f]quinoline](/img/structure/B14622958.png)
![(8S,9S,10S,13S,14S)-10,13-dimethylspiro[1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-7,2'-3H-furan]](/img/structure/B14622960.png)
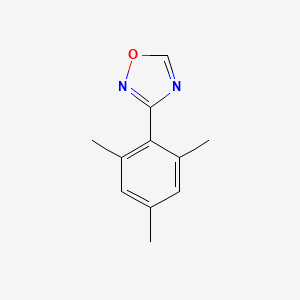
![7-Thiabicyclo[4.2.0]octa-1,3,5-triene-8-carboxylic acid, methyl ester](/img/structure/B14622968.png)
